1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to accommodate larger volumes and ensure consistent quality .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
106057-33-4 |
---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-12-7-4(3-10-12)2-5(8(13)14)6(11-7)9(15)16/h2-3H,1H3,(H,13,14)(H,15,16) |
InChI Key |
FPJANZSAEGDDAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.